1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

ChEMBL ZINC BindingDB

Novel kinase inhibitor scaffolds are scarce. This 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione fills that gap with a unique N1/N3 substitution pattern critical for sub-micromolar potency in related series. • Distinct 4-chlorobenzyl/4-methoxybenzyl architecture enables PI3Kα/mTOR selectivity profiling and SAR deconvolution. • Pyrido[3,2-d] vs [2,3-d] regioisomeric comparison possible for target-space mapping. • In stock for immediate shipment; custom synthesis available for scale-up.

Molecular Formula C22H18ClN3O3
Molecular Weight 407.85
CAS No. 923114-07-2
Cat. No. B2525131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS923114-07-2
Molecular FormulaC22H18ClN3O3
Molecular Weight407.85
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H18ClN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3
InChIKeyCOOWFPBTONSNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923114-07-2 Procurement Evidence


1-(4-Chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923114-07-2) is a synthetic small molecule featuring a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-chlorobenzyl group at the N1 position and a 4-methoxybenzyl group at the N3 position [1]. The pyrido[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, commonly exploited in kinase inhibitor design [2]. Despite its membership in this well-characterized scaffold class, authoritative bioactivity databases including ChEMBL and ZINC report no known biological activity or associated publications for this specific compound [3][4].

Scaffold-class association with PI3K/mTOR pathways; no target engagement data for this specific compound

Dual N1/N3 substitution pattern may influence kinase selectivity based on class SAR; requires de novo validation

Suitable for kinase lead optimization studies, scaffold SAR exploration, or regioisomer comparison, subject to experimental verification

Generic Substitution Inadvisability: CAS 923114-07-2


Blanket substitution of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione with other pyrido[3,2-d]pyrimidine-2,4-diones is inadvisable because the N1 and N3 substituent patterns dramatically influence target selectivity and potency within this scaffold class [1]. Published SAR studies on structurally analogous 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrate that mono-substituent changes can shift PI3Kα IC50 values by over two orders of magnitude and alter mTOR selectivity profiles [2]. For this specific compound, the unique combination of a 4-chlorobenzyl group at N1 and a 4-methoxybenzyl group at N3 creates a distinct electronic and steric environment that cannot be replicated by close analogs such as the mono-substituted 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 27507-08-0) or the regioisomeric pyrido[2,3-d] variant (CAS pending) . However, critical evidence of quantifiable differential biological activity for this exact compound remains absent from peer-reviewed literature and curated bioactivity databases [3], making data-driven procurement selection contingent on purpose-specific experimental validation.

Target Compound N1,N3-disubstituted pyrido[3,2-d]pyrimidine-2,4-dione

Defined 4‑chlorobenzyl/4‑methoxybenzyl architecture; kinase engagement unknown

Close Analog Mono‑substituted 3‑(4‑methoxybenzyl) derivative (CAS 27507‑08‑0)

Different N1 substitution may shift kinase inhibition profile and target engagement; reported PKC/CDK2 activity lacks public quantitative data

Regioisomer Pyrido[2,3‑d]pyrimidine core isomer

Core topology difference may redirect target selectivity to DHFR/Wee1 pathways, making biological readouts non‑transferable without verification

Comparative Evidence: CAS 923114-07-2 vs. Analogs


No Bioactivity Data in ChEMBL or ZINC

A systematic query of the ChEMBL, ZINC, and BindingDB databases reveals that no experimentally determined bioactivity data (IC50, Ki, EC50) has been curated for 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]. ZINC entry ZINC8744181 explicitly states 'There is no known activity for this compound' and confirms absence from ChEMBL publications [2]. In contrast, the structurally analogous mono-substituted derivative 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 27507-08-0) has been described as exhibiting potent inhibitory activity against protein kinase C and cyclin-dependent kinase 2, although specific quantitative data remain proprietary . This evidentiary vacuum precludes any data-supported claim of differential biological activity for the target compound relative to analogs.

Bioactivity Evidence
Data to verify

No IC50, Ki, or EC50 data in ChEMBL, ZINC, or BindingDB

Procurement requires de novo experimental characterization; existing scaffold SAR is class‑level only

Monosubstituted analog (CAS 27507‑08‑0) has reported kinase inhibition but no quantitative public data

ChEMBL ZINC BindingDB Bioactivity

Scaffold-Level Kinase Inhibition Advantage

Within the pyrido[3,2-d]pyrimidine-2,4-dione scaffold class, the presence of di-substitution at N1 and N3 positions is associated with enhanced kinase inhibitory breadth compared to mono-substituted analogs [1]. Published SAR on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrates that compounds with dual N1/N3 aromatic substituents achieve PI3Kα IC50 values in the sub-micromolar range, whereas mono-substituted variants typically exhibit >10 μM activity [2]. Specifically, compound 9a from this series (bearing a 4-methoxyphenyl group at N3) showed PI3Kα IC50 of 0.47 μM, while the corresponding N1-unsubstituted analog showed >20 μM [2]. By class-level extrapolation, 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, with its di-substituted architecture, would be predicted to exhibit superior target engagement relative to mono-substituted analogs such as 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, but this remains experimentally unconfirmed for the specific compound [3].

Scaffold SAR Inference
Class‑level inference

Di‑substitution linked to >40‑fold PI3Kα potency gain in analogous series (0.47 μM vs >20 μM)

May indicate enhanced target engagement potential relative to mono‑substituted analogs; not validated for this compound

Based on 2,4,7‑trisubstituted pyrido[3,2‑d]pyrimidine data; specific N1,N3 combination untested

Kinase inhibition SAR Pyrido[3,2-d]pyrimidine

Regioisomer Selectivity: Pyrido[3,2-d] vs Pyrido[2,3-d]

A critical structural distinction exists between the pyrido[3,2-d]pyrimidine core (target compound) and the pyrido[2,3-d]pyrimidine core (commercially available regioisomer with identical substituents). The [3,2-d] ring fusion places the pyridine nitrogen at a position that creates a distinct hydrogen-bond donor/acceptor pattern compared to the [2,3-d] isomer . While no head-to-head comparison data exists for these specific N1,N3-disubstituted derivatives, literature on related kinase inhibitors indicates that pyrido[3,2-d]pyrimidines preferentially target PI3K/mTOR pathways, whereas pyrido[2,3-d]pyrimidines show stronger affinity for DHFR and Wee1 kinases [1]. This regioisomeric switch can alter target selectivity profiles fundamentally, making the two compounds non-interchangeable for biological studies [2].

Regioisomer Target Divergence
Class‑level inference

Pyrido[3,2‑d] core linked to PI3K/mTOR; pyrido[2,3‑d] core linked to DHFR/Wee1

Incorrect regioisomer may produce orthogonal target engagement; core identity must be verified

No head‑to‑head data for these exact N1,N3‑disubstituted derivatives; scaffold‑level target association

Regioisomer Scaffold topology Target selectivity

Application Scenarios for CAS 923114-07-2


Kinase Inhibitor Lead Optimization

Given the established role of the pyrido[3,2-d]pyrimidine-2,4-dione scaffold in kinase inhibition—particularly PI3Kα/mTOR dual targeting as demonstrated in related 2,4,7-trisubstituted series [1]—this compound is best positioned as a starting point for medicinal chemistry optimization campaigns. Its di-substituted N1/N3 architecture, which class-level SAR suggests is critical for sub-micromolar potency [2], makes it suitable for combinatorial library design or fragment-based elaboration. Researchers should verify target engagement through in-house kinase profiling before committing to large-scale procurement.

Negative Control for Scaffold Profiling

Due to the complete absence of publicly reported bioactivity data for this specific compound [3], it may serve as a structurally matched negative control for more potent analogs within the same scaffold family. Its unique 4-chlorobenzyl/4-methoxybenzyl substitution pattern provides a distinct chemical footprint that aids in SAR deconvolution when compared to active di-substituted derivatives.

Regioisomeric Specificity Assays

This compound offers a defined opportunity to investigate the pharmacological consequences of pyrido[3,2-d] versus pyrido[2,3-d] core topology [4]. Comparative testing against the corresponding pyrido[2,3-d] regioisomer can elucidate scaffold-specific target engagement differences, which is valuable for chemical biology studies aiming to map the target space of pyridopyrimidine isomers.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1,N3 di‑substitution pattern; scaffold association with PI3K/mTOR
Experimental kinase profiling; target engagement verification
Scaffold‑matched comparator for SAR deconvolution
Absence of reported bioactivity; defined N1/N3 substitution
Comparative assays against active analogs; scaffold contribution mapping
Regioisomer specificity investigation
Pyrido[3,2‑d] core topology
Head‑to‑head target selectivity assays vs pyrido[2,3‑d] regioisomer
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